molecular formula C11H14N4O B3060103 3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1707602-40-1

3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B3060103
CAS No.: 1707602-40-1
M. Wt: 218.26
InChI Key: PVQPMWZMUVEBSU-UHFFFAOYSA-N
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Description

3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach includes the reaction of pyrazole derivatives with hydrazine monohydrate, followed by cyclization catalyzed by gold .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, optimized for yield and purity. Techniques such as Sonogashira cross-coupling and cyclocondensation are employed to introduce various functional groups and achieve the desired molecular structure .

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydride donors.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine stands out due to its unique tetrahydropyran-4-yl substituent, which enhances its solubility and bioavailability. This structural feature differentiates it from other pyrazolo[1,5-a]pyrimidine derivatives and contributes to its distinct pharmacological profile .

Properties

IUPAC Name

3-(oxan-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-9-5-13-11-10(6-14-15(11)7-9)8-1-3-16-4-2-8/h5-8H,1-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQPMWZMUVEBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=C3N=CC(=CN3N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901173904
Record name Pyrazolo[1,5-a]pyrimidin-6-amine, 3-(tetrahydro-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707602-40-1
Record name Pyrazolo[1,5-a]pyrimidin-6-amine, 3-(tetrahydro-2H-pyran-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707602-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidin-6-amine, 3-(tetrahydro-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine
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3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine
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3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine
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3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 6
3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine

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